[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino acid derivative: The amino acid derivative is introduced through amide bond formation, often using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its stability and reactivity make it suitable for biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity enable the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor activation, or signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
- [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid methyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid ethyl ester
- [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid isopropyl ester
Uniqueness
Compared to similar compounds, [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester offers unique advantages, such as increased stability and reactivity due to the presence of the tert-butyl ester group. This makes it particularly valuable in synthetic and medicinal chemistry applications, where stability and reactivity are crucial.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-11(6-8-17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXYIRGRIDKXAS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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